![molecular formula C18H8Cl2F3N3OS B2824954 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole CAS No. 400083-69-4](/img/structure/B2824954.png)
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including dichlorophenyl, trifluoromethylphenyl, thiazolyl, and oxadiazole, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dichlorobenzoyl chloride and 3-(trifluoromethyl)phenylthiosemicarbazide can lead to the formation of the desired oxadiazole ring through cyclization and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with similar structural features but different functional groups.
3-(Trifluoromethyl)phenylthiosemicarbazide: A precursor used in the synthesis of the target compound.
Uniqueness
2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3OS/c19-11-4-5-12(13(20)7-11)15-25-26-16(27-15)14-8-28-17(24-14)9-2-1-3-10(6-9)18(21,22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPHEQMPHLAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
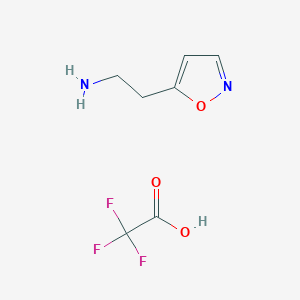

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2824877.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)
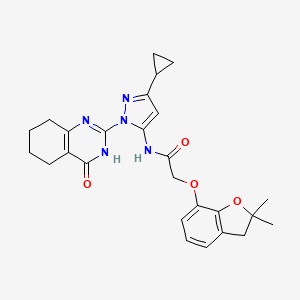


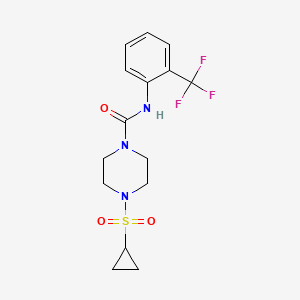
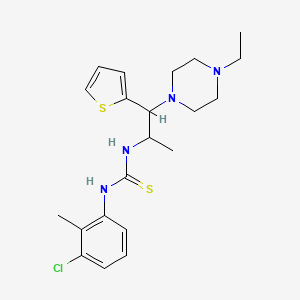
![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)
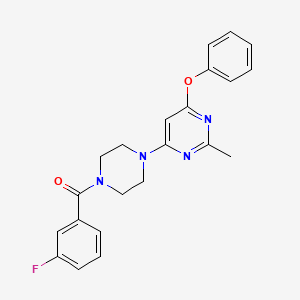
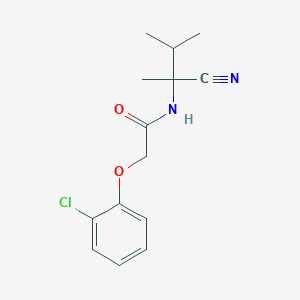
![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)
